molecular formula C18H22FN3O4S B2824935 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034473-56-6

4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Cat. No. B2824935
CAS RN: 2034473-56-6
M. Wt: 395.45
InChI Key: CAMRSYYWVMSONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H22FN3O4S and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Development

4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is structurally related to compounds used in the development of novel radiopharmaceuticals. For instance, [18F]DASA-23, a compound structurally similar to the mentioned chemical, has been developed as a novel radiopharmaceutical for measuring pyruvate kinase M2 (PKM2) levels via positron emission tomography (PET). PKM2 is a key enzyme in the glycolysis process, which is central to tumor metabolism. It's preferentially expressed by glioblastoma cells, with minimal expression in the healthy brain, making it a critical biomarker for cancer metabolic reprogramming. Initial studies in humans, including healthy volunteers and subjects with low-grade and high-grade glioma, have shown that [18F]DASA-23 can cross the intact blood-brain barrier and is rapidly cleared, with significant uptake in high-grade glioma compared to low-grade, highlighting its potential as a non-invasive tool for delineating glioma based on aberrantly expressed PKM2 (Patel et al., 2019).

Another study on [18F]DASA-23 aimed to assess its safety, biodistribution, and radiation dosimetry in healthy volunteers. The study indicated that [18F]DASA-23 can be safely used in humans to evaluate PKM2 levels, and ongoing studies are evaluating its potential for visualizing intracranial malignancies (Beinat et al., 2020).

properties

IUPAC Name

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S/c1-12-10-18(21-13(2)20-12)26-15-6-8-22(9-7-15)27(23,24)17-11-14(19)4-5-16(17)25-3/h4-5,10-11,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMRSYYWVMSONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

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